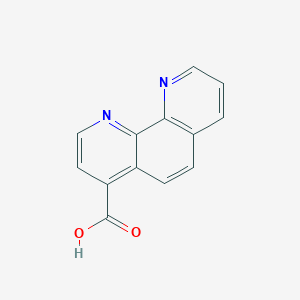

1,10-Phenanthroline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,10-phenanthroline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUCJFRSRNCDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617236 | |

| Record name | 1,10-Phenanthroline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-27-6 | |

| Record name | 1,10-Phenanthroline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility of 1,10-Phenanthroline-4-Carboxylic Acid in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,10-phenanthroline-4-carboxylic acid in organic solvents. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies. It explores the molecular factors governing solubility, collates available data, and presents a detailed, self-validating protocol for empirical solubility determination. The guide aims to equip scientists with the foundational knowledge and practical tools necessary to effectively utilize this compound in various research and development applications.

Introduction: The Molecular Profile of 1,10-Phenanthroline-4-Carboxylic Acid

1,10-Phenanthroline-4-carboxylic acid is a derivative of 1,10-phenanthroline, a robust heterocyclic organic compound widely recognized for its role as a bidentate ligand in coordination chemistry.[1] The introduction of a carboxylic acid group at the 4-position fundamentally alters the molecule's physicochemical properties, distinguishing it from its parent compound, 1,10-phenanthroline. This modification introduces a site for hydrogen bonding, deprotonation, and other polar interactions, which are critical determinants of its solubility profile.

The molecule's structure, comprising a rigid, aromatic phenanthroline core and an acidic carboxyl group, creates a delicate interplay of polar and non-polar characteristics. This duality governs its behavior in different solvent environments, making a thorough understanding of its solubility essential for applications ranging from catalyst development to analytical chemistry and pharmaceutical sciences.[1][2]

Theoretical Framework for Solubility

The solubility of 1,10-phenanthroline-4-carboxylic acid is dictated by its molecular structure. Several key features are at play:

-

Aromatic System: The large, hydrophobic phenanthroline ring system is inherently non-polar and favors interactions with non-polar or moderately polar organic solvents through π-π stacking and van der Waals forces. This core structure limits solubility in highly polar, aqueous environments but promotes it in aromatic or non-polar solvents.[3]

-

Nitrogen Heteroatoms: The two nitrogen atoms within the phenanthroline ring are sites of basicity and can act as hydrogen bond acceptors. This feature enhances solubility in polar protic solvents like alcohols.[3]

-

Carboxylic Acid Group: This is the most significant functional group influencing solubility. It can act as both a strong hydrogen bond donor and acceptor. This dramatically increases the molecule's polarity compared to the parent 1,10-phenanthroline and enhances its potential for solubility in polar solvents. Research indicates that the 4-isomer has a slightly higher solubility in polar protic solvents than the 3-isomer, likely due to more effective hydrogen bonding capabilities.[1]

-

Acidity (pKa): The carboxylic acid group is relatively acidic, with a predicted pKa value of approximately 1.63 ± 0.30.[1] This means that in most common solvents, it will exist in its protonated, neutral form. However, in basic organic solvents (e.g., pyridine) or in the presence of a base, it can deprotonate to form a highly polar carboxylate anion, which would drastically alter its solubility.

The interplay of these factors suggests that 1,10-phenanthroline-4-carboxylic acid will exhibit its highest solubility in polar aprotic solvents that can effectively solvate both the aromatic ring and the carboxylic acid group, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Sources

An In-Depth Technical Guide to the Crystal Structure of 1,10-Phenanthroline-4-Carboxylic Acid and its Derivatives

This guide provides a comprehensive technical overview of the structural characteristics of 1,10-phenanthroline-4-carboxylic acid, a vital heterocyclic compound in coordination chemistry, drug development, and materials science. Given the limited availability of the crystal structure of the free acid, this document will focus on a detailed analysis of a representative metal complex, bis(1,10-phenanthroline-2,9-dicarboxylato)cobalt(II), to elucidate the core structural features of this class of molecules. Furthermore, this guide will detail the synthesis of 1,10-phenanthroline-4-carboxylic acid and discuss its key spectroscopic properties.

Introduction: The Significance of 1,10-Phenanthroline Carboxylic Acids

1,10-Phenanthroline and its derivatives are renowned for their rigid, planar structure and potent chelating abilities, forming stable complexes with a wide array of metal ions. The introduction of carboxylic acid functionalities onto the phenanthroline backbone enhances their versatility, enabling their use as multidentate ligands in the construction of sophisticated supramolecular architectures, metal-organic frameworks (MOFs), and bioactive molecules.[1] 1,10-Phenanthroline-4-carboxylic acid, in particular, presents a unique combination of a strong metal-binding domain and a functional group amenable to further chemical modification, making it a valuable building block for researchers.

Synthesis of 1,10-Phenanthroline-4-Carboxylic Acid

A reliable and commonly employed method for the synthesis of 1,10-phenanthroline-4-carboxylic acid involves the oxidation of its methyl-substituted precursor, 4-methyl-1,10-phenanthroline. This transformation provides a direct route to the desired carboxylic acid.

Experimental Protocol: Oxidation of 4-Methyl-1,10-phenanthroline

This protocol outlines a robust procedure for the synthesis of 1,10-phenanthroline-4-carboxylic acid.

Materials:

-

4-Methyl-1,10-phenanthroline

-

Suitable oxidizing agent (e.g., potassium permanganate, selenium dioxide)

-

Appropriate solvent (e.g., pyridine, water)

-

Acid for neutralization (e.g., acetic acid, hydrochloric acid)

-

Standard laboratory glassware and purification apparatus

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-methyl-1,10-phenanthroline in an appropriate solvent. The choice of solvent will depend on the selected oxidizing agent.

-

Oxidation: Gradually add the oxidizing agent to the solution while monitoring the reaction temperature. The reaction may require heating under reflux for a specified period to ensure complete conversion.

-

Quenching and Neutralization: After the reaction is complete, cool the mixture and quench any excess oxidizing agent. Carefully neutralize the solution with an appropriate acid to precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the crude product by filtration. Purify the 1,10-phenanthroline-4-carboxylic acid by recrystallization from a suitable solvent to obtain a high-purity product.

-

Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Spectroscopic Characterization

The structural features of 1,10-phenanthroline-4-carboxylic acid can be elucidated through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid group, including a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹ and a broad O-H stretching band. Aromatic C-H and C=C/C=N stretching vibrations from the phenanthroline core will also be present.[1]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by intense π-π* transitions typical of the extended aromatic system of the phenanthroline ring. The presence of the carboxylic acid group, an electron-withdrawing group, may cause shifts in the absorption maxima compared to the parent 1,10-phenanthroline.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the substitution pattern and overall structure.

Crystal Structure Analysis: A Case Study of Bis(1,10-phenanthroline-2,9-dicarboxylato)cobalt(II)

Due to the challenges in obtaining single crystals of the free 1,10-phenanthroline-4-carboxylic acid, we will examine the crystal structure of a closely related and well-characterized complex, bis(1,10-phenanthroline-2,9-dicarboxylato)cobalt(II), denoted as [Co(phendc)₂]²⁻.[2] This complex showcases the coordination behavior of a phenanthroline dicarboxylic acid ligand, providing valuable insights into the structural possibilities of the 4-carboxylic acid derivative in metal complexes.

Crystallographic Data

The following table summarizes the key crystallographic parameters for the [Co(phendc)₂]²⁻ complex.[2]

| Parameter | Value |

| Chemical Formula | C₂₈H₁₂CoN₄O₈²⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.877(3) |

| b (Å) | 31.473(9) |

| c (Å) | 12.915(4) |

| β (°) | 116.223(5) |

| Volume (ų) | 4338.1(19) |

| Z | 4 |

Molecular Structure and Coordination Environment

In the [Co(phendc)₂]²⁻ complex, the cobalt(II) ion is coordinated to two 1,10-phenanthroline-2,9-dicarboxylate (phendc) ligands.[2] Each phendc ligand acts as a tetradentate chelating agent, binding to the central cobalt ion through the two nitrogen atoms of the phenanthroline ring and one oxygen atom from each of the two carboxylate groups. This results in a distorted octahedral coordination geometry around the cobalt center.

The phenanthroline moiety remains largely planar, a characteristic feature that influences the overall packing of the complex in the crystal lattice. The carboxylate groups are twisted out of the plane of the phenanthroline ring to accommodate the coordination to the metal center.

Intermolecular Interactions and Crystal Packing

The crystal structure of the [Co(phendc)₂]²⁻ complex is stabilized by a network of intermolecular interactions. These include hydrogen bonding between the carboxylate oxygen atoms and solvent molecules, as well as π-π stacking interactions between the planar phenanthroline rings of adjacent complex anions. These non-covalent interactions play a crucial role in the formation of the extended three-dimensional supramolecular architecture.

Applications in Research and Drug Development

The unique structural and chemical properties of 1,10-phenanthroline-4-carboxylic acid and its derivatives make them valuable in several fields:

-

Coordination Chemistry: As versatile ligands for the synthesis of novel coordination compounds with interesting magnetic, optical, and catalytic properties.

-

Materials Science: As building blocks for the construction of porous metal-organic frameworks (MOFs) for gas storage, separation, and catalysis.[3]

-

Drug Development: The phenanthroline core is a known pharmacophore, and its derivatives have been investigated for their potential as antimicrobial and anticancer agents.[1] The carboxylic acid group provides a handle for conjugation to other molecules to enhance targeting and bioavailability.

Conclusion

While the definitive crystal structure of free 1,10-phenanthroline-4-carboxylic acid remains to be fully elucidated, a comprehensive understanding of its structural characteristics can be gained through the analysis of its metal complexes and spectroscopic data. The synthesis of this important building block is well-established, and its versatile nature continues to drive innovation in coordination chemistry, materials science, and medicinal chemistry. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

-

G. A. N. H. A. Al-Rawi, A. A. A. Al-Zubaydi, and H. K. H. Al-Jilawi, "First Anionic 1,10-Phenanthroline-2,9-dicarboxylate Containing Metal Complex Obtained from a Novel 1:1 Proton−Transfer Compound: Synthesis, Characterization, Crystal Structure, and Solution Studies," Inorganic Chemistry, vol. 42, no. 5, pp. 1616–1624, 2003. [Link]

-

J. E. Nycz et al., "Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core," Molecules, vol. 29, no. 6, p. 1349, 2024. [Link]

-

I. O. Fritsky, et al., "1,10‐Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal‐Organic Frameworks," European Journal of Organic Chemistry, vol. 2019, no. 38, pp. 6537-6548, 2019. [Link]

Sources

Spectroscopic Characterization of 1,10-Phenanthroline-4-Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Date: January 2, 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1,10-phenanthroline-4-carboxylic acid, a molecule of significant interest in coordination chemistry, materials science, and drug development.[1] As a derivative of the well-known bidentate ligand 1,10-phenanthroline, its unique structure, featuring a carboxylic acid group, imparts distinct chemical and physical properties.[1] This document will delve into the theoretical underpinnings and practical applications of key spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, data interpretation, and troubleshooting insights are provided to equip researchers with the necessary tools for robust and reliable characterization.

Introduction: The Significance of 1,10-Phenanthroline-4-Carboxylic Acid

1,10-phenanthroline-4-carboxylic acid (PCA) is a heterocyclic organic compound with the molecular formula C₁₃H₈N₂O₂. Its structure consists of a rigid, planar 1,10-phenanthroline core functionalized with a carboxylic acid group at the 4-position. This combination of a metal-chelating phenanthroline moiety and a versatile carboxylic acid group makes PCA a highly valuable building block in various scientific disciplines.[1]

The nitrogen atoms within the phenanthroline ring system possess lone pairs of electrons, enabling them to act as a bidentate ligand, forming stable complexes with a wide range of metal ions.[1] The addition of the carboxylic acid group introduces several key features:

-

Enhanced Solubility: The carboxylic acid group can be deprotonated to form a carboxylate, increasing the molecule's solubility in aqueous solutions, a critical factor for biological applications.[2]

-

Secondary Coordination Site: The carboxylate group can participate in coordination with metal ions, potentially leading to the formation of polynuclear complexes or materials with unique structural motifs.

-

Functional Handle: The carboxylic acid provides a reactive site for further chemical modifications, such as esterification or amidation, allowing for the covalent attachment of PCA to other molecules or surfaces.[1]

Given these properties, a thorough spectroscopic characterization is paramount to confirming the identity, purity, and structural integrity of PCA, as well as to understanding its behavior in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For PCA, both ¹H and ¹³C NMR provide critical information about the aromatic phenanthroline core and the carboxylic acid substituent.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,10-phenanthroline-4-carboxylic acid is characterized by a series of signals in the aromatic region, typically between 7.5 and 9.2 ppm.[1] The asymmetric substitution pattern of the phenanthroline ring leads to a complex splitting pattern, with each proton exhibiting a unique chemical shift and coupling constant. The protons in close proximity to the electronegative nitrogen atoms are expected to be the most deshielded and therefore resonate at higher chemical shifts (further downfield).[1]

Key Interpretive Insights:

-

Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts. In protic solvents like DMSO-d₆ or D₂O, the carboxylic acid proton may be observable as a broad singlet, or it may exchange with the solvent, leading to its disappearance from the spectrum.

-

pH Dependence: The protonation state of the nitrogen atoms and the carboxylic acid group is pH-dependent.[1] Changes in pH will alter the electron density distribution within the molecule, resulting in shifts in the proton resonances. This pH-dependent behavior can be harnessed to study the acid-base properties of PCA.

-

Metal Chelation: Upon coordination to a metal ion, the ¹H NMR signals of the phenanthroline protons are typically shifted downfield.[3] This deshielding effect arises from the donation of electron density from the ligand to the metal center.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of PCA. The spectrum will exhibit distinct signals for each of the 13 carbon atoms in the molecule.

Expected Chemical Shift Regions:

-

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid group is typically found in the range of 160-180 ppm.

-

Aromatic Carbons: The carbons of the phenanthroline ring system resonate in the aromatic region, generally between 120 and 150 ppm. The specific chemical shifts are influenced by the proximity to the nitrogen atoms and the carboxylic acid substituent.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1,10-Phenanthroline-4-Carboxylic Acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | ~165-175 |

| Aromatic C-N | ~145-155 |

| Aromatic C-H | ~120-140 |

| Aromatic C-C | ~125-145 |

Note: These are approximate ranges and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For PCA, the IR spectrum provides clear evidence for both the phenanthroline backbone and the carboxylic acid moiety.[1]

Key Vibrational Bands:

-

O-H Stretch: A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group in the carboxylic acid. This broadness is a result of hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.[1]

-

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the aromatic phenanthroline ring system appear in the 1400-1650 cm⁻¹ region.[4][5]

-

C-H Bending: Out-of-plane C-H bending vibrations of the aromatic protons give rise to bands in the 700-900 cm⁻¹ range.[4]

The presence and position of these bands serve as a diagnostic fingerprint for the successful synthesis and purity of 1,10-phenanthroline-4-carboxylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the 1,10-phenanthroline core gives rise to characteristic absorption bands in the UV region.

Typical Spectral Features:

-

π → π Transitions:* Intense absorption bands are expected in the UV region, typically between 200 and 300 nm, corresponding to π → π* electronic transitions within the aromatic system. For the parent 1,10-phenanthroline, an absorbance peak is observed at 232 nm.[6]

-

n → π Transitions:* Weaker absorption bands may be observed at longer wavelengths, corresponding to n → π* transitions involving the non-bonding electrons of the nitrogen atoms.[7]

Factors Influencing the UV-Vis Spectrum:

-

Solvent Polarity: The position and intensity of the absorption bands can be influenced by the polarity of the solvent.

-

pH: Protonation of the nitrogen atoms can lead to a red shift (a shift to longer wavelengths) in the absorption bands.[8]

-

Metal Complexation: Coordination to a metal ion significantly alters the electronic structure of the ligand, leading to changes in the UV-Vis spectrum. Often, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) transitions appear.[7][9]

Experimental Protocols

Safety Precautions

1,10-phenanthroline and its derivatives are toxic if swallowed.[10][11][12][13][14] They can also cause skin and eye irritation.[11][14] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[10][11][12][13][14]

Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of 1,10-phenanthroline-4-carboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a small amount of NaOD for solubility). Ensure the sample is fully dissolved before transferring it to an NMR tube.

-

IR Spectroscopy: For solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

UV-Vis Spectroscopy: Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a suitable solvent (e.g., ethanol, methanol, or buffered aqueous solution) in a volumetric flask. Prepare a series of dilutions from the stock solution to generate a calibration curve if quantitative analysis is required.

Instrumental Analysis Workflow

Caption: General workflow for the spectroscopic characterization of 1,10-phenanthroline-4-carboxylic acid.

Conclusion

The spectroscopic characterization of 1,10-phenanthroline-4-carboxylic acid through NMR, IR, and UV-Vis techniques provides a comprehensive understanding of its molecular structure and electronic properties. Each technique offers unique and complementary information, and when used in concert, they allow for unambiguous identification and a detailed assessment of purity. The insights gained from these spectroscopic analyses are fundamental for the rational design and application of this versatile molecule in fields ranging from catalysis to medicinal chemistry.

References

- MDPI. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides.

- Smolecule. (2023, August 16). Buy 1,10-Phenanthroline-4-carboxylic acid | 31301-27-6.

- ResearchGate. (n.d.). ¹H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard.

- ResearchGate. (n.d.). Fig. 1 The FT-IR spectrum of pristine 1,10-phenanthroline (a) and [PhBs.... Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERbGOphqdARITcLItisKumL9JU7Tq544AFV0acdem627kQcQqrma30XiQ9ZJ6j7l3HGmV7YIyuInTbv8DeeTDe_gYwWLAESXaLqeZYqMtVpYxIg2_B02GUf8p4NJInRAp8rr6AXcTE1zO5u_vxuiCb263zkd4jy8a1cp3JrBhBRjI2pMacJ7uOTwVYM5feKryiTcnOLdQqShaLfZojMWmSs-jHnU-qZ_pEG6zVPol-SMoYQfkv5K0dmqCoKCx6wA==

- ResearchGate. (n.d.). IR spectra of a) 1, 10-Phenanthroline, b) Adenine, c) Thymine, d)....

- MDPI. (2024, March 18). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core.

- Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.

- ResearchGate. (n.d.). FTIR spectra of (a) 1,10-phenanthroline monohydrate, (b) Acetamide, (c)....

- Sigma-Aldrich. (2012, July 13). 1,10-Phenanthroline - Safety Data Sheet.

- Flinn Scientific. (2014, March 21). 1 10-Phenanthroline SDS (Safety Data Sheet).

- Sigma-Aldrich. (2025, December 8). SAFETY DATA SHEET.

- Chem-Supply. (n.d.). Safety Data Sheet.

- Chemistry Research Journal. (n.d.). Synthesis and Characterization of Mixed 1,10- Phenanthroline and Penicillin G Procaine Metal (II) Complexes.

- Metarix. (2024, June 24). 1,10-phenanthroline: Chemical properties, applications, and future prospects.

- AAT Bioquest. (n.d.). Absorption [1,10-phenanthroline].

- Journal of the Chemical Society, Faraday Transactions. (1992). Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution.

Sources

- 1. Buy 1,10-Phenanthroline-4-carboxylic acid | 31301-27-6 [smolecule.com]

- 2. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]

- 7. chemrj.org [chemrj.org]

- 8. Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 9. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. shop.chemsupply.com.au [shop.chemsupply.com.au]

derivatives of 1,10-phenanthroline-4-carboxylic acid

An In-depth Technical Guide to the Synthesis, Derivatization, and Application of 1,10-Phenanthroline-4-Carboxylic Acid

Abstract

1,10-Phenanthroline and its derivatives represent a cornerstone in coordination chemistry, catalysis, and medicinal drug development. The introduction of a carboxylic acid moiety at the 4-position of the phenanthroline scaffold creates a uniquely versatile building block, 1,10-phenanthroline-4-carboxylic acid. This guide provides an in-depth exploration of this compound, detailing its synthesis, key derivatization strategies, and diverse applications. We offer field-proven insights into experimental protocols, the rationale behind methodological choices, and the characterization of these compounds, aimed at researchers, scientists, and professionals in drug development and materials science.

The Core Scaffold: 1,10-Phenanthroline-4-Carboxylic Acid

1,10-Phenanthroline is a rigid, planar heterocyclic organic compound renowned for its potent bidentate chelating properties with a vast array of metal ions.[1][2] The strategic placement of a carboxylic acid group at the 4-position enhances its utility in several ways:

-

Enhanced Coordination: The carboxylic acid group can participate in additional bonding interactions, potentially leading to stronger and more diverse metal complexes compared to the parent phenanthroline.[3]

-

A Versatile Synthetic Handle: The carboxyl group serves as a reactive site for a wide range of chemical modifications, most notably the formation of esters and amides, allowing for the covalent attachment of this potent metal-binding motif to other molecules or surfaces.

-

Modulated Solubility and Biological Activity: The introduction of the polar carboxylic acid group can alter the solubility profile and provides a key interaction point for biological targets.

Physicochemical Properties

A thorough understanding of the core scaffold's properties is essential for its effective use in any application.

| Property | Value / Description | Source |

| Molecular Formula | C₁₃H₈N₂O₂ | [3] |

| Molecular Weight | 224.22 g/mol | - |

| Appearance | Solid | - |

| pKa (Carboxylic Acid) | ~1.63 ± 0.30 | [3] |

| Key IR Absorptions | ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N stretch), ~1585 cm⁻¹ (C=C stretch) | [3][4] |

| Key UV-Vis Absorptions | ~230-280 nm (π→π* transitions of the phenanthroline core) | [3] |

Synthesis of the Core Scaffold

The synthesis of phenanthroline carboxylic acids can be challenging due to the stability of the heterocyclic core.[1][5] While multiple strategies exist, a common and effective approach involves the oxidation of a methyl-substituted precursor. The following protocol is a representative method adapted from literature procedures for similar compounds.[1][6]

Experimental Protocol: Oxidation of 4-Methyl-1,10-phenanthroline

This protocol describes the synthesis of 1,10-phenanthroline-4-carboxylic acid via the oxidation of commercially available 4-methyl-1,10-phenanthroline.

Materials:

-

4-Methyl-1,10-phenanthroline

-

Sodium Dichromate (Na₂Cr₂O₇)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methyl-1,10-phenanthroline in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath.

-

Oxidant Addition: Slowly add a solution of sodium dichromate in concentrated sulfuric acid to the cooled mixture with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The color of the mixture will typically change from orange to green as the Cr(VI) is reduced to Cr(III).

-

Quenching and Precipitation: Allow the mixture to cool to room temperature and then carefully pour it over crushed ice. This will quench the reaction and precipitate the crude product.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is approximately neutral. The product, 1,10-phenanthroline-4-carboxylic acid, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture. The purity should be assessed by NMR and Mass Spectrometry.

Causality and Self-Validation: The use of a strong oxidizing agent like dichromate in concentrated acid is necessary to overcome the stability of the aromatic methyl group. The workup procedure is designed to first precipitate the product by dilution and then isolate it by adjusting the pH to its isoelectric point, where it is least soluble. Purity verification via spectroscopic methods is a critical final step to validate the success of the synthesis.

Caption: Workflow for the synthesis of 1,10-phenanthroline-4-carboxylic acid.

Key Derivatization Strategies

The carboxylic acid group is a gateway to a vast library of derivatives. The two most fundamental and widely used transformations are esterification and amidation.

Ester Derivatives via Fischer Esterification

Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8][9] This method is cost-effective and generally high-yielding, particularly when an excess of the alcohol is used to drive the equilibrium towards the product.[8][9]

Experimental Protocol: Synthesis of Ethyl 1,10-phenanthroline-4-carboxylate

-

Setup: Suspend 1,10-phenanthroline-4-carboxylic acid in absolute ethanol in a round-bottom flask.

-

Catalyst: Add a catalytic amount (e.g., 5-10 drops) of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, reduce the volume of ethanol under reduced pressure. Dilute the residue with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude ester can be purified by column chromatography on silica gel.

Expertise Insight: The choice of a large excess of ethanol serves as both the reactant and the solvent, maximizing the concentration gradient and pushing the reversible reaction to completion, in accordance with Le Châtelier's Principle.[8]

Amide Derivatives via Acyl Chloride Intermediate

Direct condensation of a carboxylic acid and an amine is often inefficient. A more robust method involves activating the carboxylic acid, commonly by converting it to an acyl chloride, which then readily reacts with an amine.[10][11][]

Experimental Protocol: Synthesis of an Amide Derivative

Step A: Formation of the Acyl Chloride

-

Suspend 1,10-phenanthroline-4-carboxylic acid in dichloromethane (DCM).

-

Add oxalyl chloride or thionyl chloride (SOCl₂) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 1,10-phenanthroline-4-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately without further purification.

Step B: Amide Coupling (Schotten-Baumann conditions)

-

Dissolve the amine of choice in DCM containing a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.[10]

-

Add a solution of the crude acyl chloride from Step A dropwise to the amine solution at 0°C.

-

Stir the reaction at room temperature for 8-16 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, evaporate the solvent, and purify the amide product by recrystallization or column chromatography.

Caption: Key synthetic routes for ester and amide derivatives.

Applications in Research and Development

The are powerful tools in diverse scientific fields.

Medicinal Chemistry: Anticancer Agents

Phenanthroline derivatives, particularly as copper complexes, have emerged as potent anticancer agents.[13] The phenanthroline ligand facilitates the transport of the copper ion into cancer cells, where it can exert its cytotoxic effects.[14][15]

Mechanism of Action: A primary mechanism involves the inhibition of the proteasome, a cellular machine responsible for degrading unwanted proteins.[14][15][16] By inhibiting the proteasome, these complexes cause a buildup of regulatory proteins, leading to cell cycle arrest and apoptosis (programmed cell death).[16] Some derivatives have also been shown to suppress critical cell survival pathways like the PI3K/AKT/mTOR pathway.[17]

In Vitro Workflow for Anticancer Evaluation:

-

Synthesis: Synthesize a series of amide or ester .

-

Complexation: Form copper(II) complexes with the synthesized ligands.

-

Cytotoxicity Screening: Use an MTT assay to determine the IC₅₀ values of the complexes against a panel of cancer cell lines (e.g., HCT116 colorectal cancer, PC-3 prostate cancer) and a non-cancerous control cell line (e.g., MCF-10A) to assess selectivity.[15][16][17]

-

Apoptosis Assay: Treat cancer cells with the most potent complexes and use techniques like Annexin V/PI staining and flow cytometry to confirm apoptosis induction.

-

Mechanism Study: Perform Western blot analysis to probe for key proteins involved in apoptosis (e.g., cleaved Caspase-3, PARP) and the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR).[17]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by phenanthroline derivatives.

Materials Science: Linkers for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands.[18][19] The bifunctional nature of 1,10-phenanthroline-4-carboxylic acid (a chelating site and a carboxylate linker) makes it an excellent candidate for building functional MOFs.[20] These materials have applications in gas storage, catalysis, and sensing.[18][21]

Protocol for MOF Synthesis (Adapted from Zn-Phen-dicarboxylate systems): [20]

-

Solution Preparation: In separate vials, dissolve 1,10-phenanthroline-4-carboxylic acid and a metal salt (e.g., Zn(NO₃)₂·6H₂O) in a solvent mixture, typically DMF/Methanol/Water.

-

Mixing: Combine the solutions and stir at room temperature for 30 minutes.

-

Solvothermal Synthesis: Transfer the mixture to a Teflon-lined autoclave and heat at a specific temperature (e.g., 100-150°C) for 24-72 hours.

-

Isolation: After slow cooling to room temperature, crystals of the MOF will have formed. Isolate the crystals by decanting the mother liquor and wash them with fresh DMF and then methanol.

-

Activation: Dry the crystals under vacuum to remove residual solvent from the pores.

-

Characterization: Confirm the structure and porosity using Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and gas (e.g., N₂) adsorption analysis.

Characterization of Derivatives

Rigorous characterization is paramount to confirm the identity and purity of any synthesized compound.

| Technique | Expected Observations for Derivatives | Purpose |

| ¹H NMR | Appearance of new signals corresponding to the alkyl/aryl groups of the ester or amide. Shift in aromatic protons of the phenanthroline ring. | Structural Elucidation |

| FT-IR | Disappearance of broad O-H stretch from COOH. Appearance of strong C=O stretch for ester (~1730 cm⁻¹) or amide (~1650 cm⁻¹). | Functional Group Confirmation |

| Mass Spec (ESI-MS) | Molecular ion peak [M+H]⁺ corresponding to the calculated mass of the derivative. | Molecular Weight Confirmation |

| UV-Vis Spectroscopy | Shifts in λₘₐₓ of the π→π* transitions, indicating changes in the electronic structure of the phenanthroline core upon derivatization. | Electronic Properties |

Conclusion and Future Outlook

1,10-Phenanthroline-4-carboxylic acid is a high-value scaffold that bridges the gap between classical coordination chemistry and functional organic materials. Its accessible derivatization through the carboxylic acid handle allows for the rational design of molecules with tailored properties. The demonstrated success of its derivatives as anticancer agents highlights the significant potential for developing novel therapeutics. Future work will likely focus on creating more complex, multifunctional derivatives for applications in targeted drug delivery, asymmetric catalysis, and advanced sensor technology. The synthetic protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and innovate in this exciting field.

References

- Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. MDPI.

- 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. Scilit. (2012).

- Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. MDPI. (2024).

- The synthesis of 1,10-phenanthroline carboxylic acids compares...

- Buy 1,10-Phenanthroline-4-carboxylic acid | 31301-27-6. Smolecule. (2023).

- 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. PMC - NIH.

- One-step synthesis method of symmetrical 1,10- phenanthroline derivative.

- Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Omega. (2023).

- (PDF) 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity.

-

Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][13][17] phenanthroline derivative for the treatment of colorectal cancer. PubMed. (2022).

- Series metal–organic frameworks constructed from 1,10-phenanthroline and 3,3′,4,4′-biphenyltetracarboxylic acid: Hydrothermal synthesis, luminescence and photocatalytic properties.

- Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. PubMed Central. (2024).

- 1,10‐Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal‐Organic Frameworks.

- Phenanthroline Ligands. Alfa Chemistry.

- Metal Organic Frameworks: Synthesis and Applic

- Synthesis, functionalization, and applications of metal–organic frameworks in biomedicine. Dalton Transactions (RSC Publishing).

- An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.

- Amide Synthesis. Fisher Scientific.

- Synthesis of some 1,10-Phenanthroline Deriv

- SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. (2020).

- Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core.

- FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region.

- Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PMC - NIH.

- Four coordination compounds constructed from 1,10-phenanthroline and semi-flexible and flexible carboxylic acids: Hydrothermal synthesis, optical properties and photocatalytic performance | Request PDF.

- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. (2017).

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences. (2024).

- esterification - alcohols and carboxylic acids. Chemguide.

- Experiment 10: Fischer Esterification: An ester

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfachemic.com [alfachemic.com]

- 3. Buy 1,10-Phenanthroline-4-carboxylic acid | 31301-27-6 [smolecule.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. athabascau.ca [athabascau.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amide Synthesis [fishersci.dk]

- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scilit.com [scilit.com]

- 15. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 1,10-Phenanthroline-4-carboxylic Acid

1,10-Phenanthroline-4-carboxylic acid, identified by the CAS Number 31301-27-6 , is a key heterocyclic organic compound that has garnered significant interest across diverse scientific disciplines.[1][2][3][4] As a derivative of 1,10-phenanthroline, it possesses the characteristic rigid, planar structure and potent metal-chelating properties of its parent molecule.[5] The strategic placement of a carboxylic acid group at the 4-position, however, introduces a crucial functional handle. This addition not only modulates the molecule's solubility and electronic properties but also provides a reactive site for covalent modification, making it an exceptionally versatile building block in drug discovery, materials science, and catalysis.[1]

This guide offers a comprehensive overview of 1,10-phenanthroline-4-carboxylic acid, detailing its fundamental properties, synthesis, and key applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.

Core Physicochemical Properties

The utility of 1,10-phenanthroline-4-carboxylic acid is rooted in its distinct chemical and physical characteristics. These properties dictate its behavior in chemical reactions, its interaction with biological systems, and its suitability for various applications.

| Property | Value | Source(s) |

| CAS Number | 31301-27-6 | [1][2][3][4][6] |

| Molecular Formula | C₁₃H₈N₂O₂ | [1][2] |

| Molecular Weight | 224.21 g/mol | [1] |

| IUPAC Name | 1,10-phenanthroline-4-carboxylic acid | [1] |

| SMILES | O=C(O)c1ccnc2c1ccc1c2nccc1 | [2] |

| InChI Key | VNUCJFRSRNCDFO-UHFFFAOYSA-N | [1] |

| Appearance | White to light yellow crystalline powder | [7] |

| Storage | Inert atmosphere, 2-8°C | [4][8] |

The molecule's structure, featuring a fused three-ring system with two nitrogen atoms, allows it to act as a bidentate ligand, forming stable complexes with a wide array of metal ions.[1][7] The carboxylic acid group introduces a site for deprotonation, enabling ionic interactions and providing a point of attachment for creating larger supramolecular structures or for conjugation to other molecules.[6]

Synthesis and Mechanistic Considerations

The synthesis of phenanthroline carboxylic acids often involves multi-step processes that can be challenging due to the stability of the heterocyclic core.[9] However, modern synthetic methods have provided more efficient routes.

A prevalent strategy for introducing a carboxylic acid group onto the phenanthroline scaffold is through the palladium-catalyzed alkoxycarbonylation of a halogenated precursor, such as a bromophenanthroline.[10] This method offers good yields and functional group tolerance.[10]

General Synthetic Workflow: Palladium-Catalyzed Carbonylation

The causality behind this experimental choice lies in the efficiency of palladium catalysts in forming carbon-carbon bonds. The catalytic cycle typically involves:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the phenanthroline substrate.

-

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.

-

Reductive Elimination: The final step involves reaction with an alcohol (alkoxycarbonylation) to form the ester, which can then be hydrolyzed to the carboxylic acid, regenerating the palladium(0) catalyst.

Caption: Chelation of a metal ion (M²⁺) by the bidentate phenanthroline core.

Drug Development and Biological Research

The 1,10-phenanthroline scaffold is a recognized pharmacophore with demonstrated biological activities, including antibacterial and anticancer properties. [7][11]Metal-phenanthroline complexes, in particular, are of great interest. [11]

-

Enzyme Inhibition: 1,10-phenanthroline is a known inhibitor of metallopeptidases. [12]It functions by chelating and stripping the essential metal cofactor (often zinc) from the enzyme's active site, rendering it inactive. [12]The carboxylic acid derivative can be used to enhance solubility or to target the inhibitor to specific cellular compartments.

-

DNA Intercalation: Certain cationic metal complexes of phenanthroline can intercalate into DNA, a mechanism that is explored for developing anticancer agents. [12]* Drug Delivery: The ability to form stable structures and interact with biomolecules makes phenanthroline derivatives potential carriers for drug delivery systems. [7]

Materials Science: Building Blocks for MOFs and Optoelectronics

In materials science, 1,10-phenanthroline-4-carboxylic acid serves as a valuable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). [7][13]

-

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. The phenanthroline moiety can coordinate to a metal center, while the carboxylate group binds to an adjacent metal center, creating a stable, extended network. These materials have vast potential in gas storage, separation, and heterogeneous catalysis. [13]

Caption: Role as a linker connecting metal clusters in a Metal-Organic Framework.

-

Optoelectronic Materials: The extended π-conjugated system of the phenanthroline core gives it interesting photophysical properties. [7]Derivatives are used in the development of materials for organic light-emitting diodes (OLEDs) and photosensitizers. [13]

Experimental Protocol: Synthesis of a Ruthenium(II) Complex

To illustrate the practical utility of 1,10-phenanthroline-4-carboxylic acid, the following section provides a representative, field-proven protocol for the synthesis of a ruthenium(II) complex. Such complexes are widely studied for their photochemical properties and potential applications in sensing and catalysis.

Objective: To synthesize a Ruthenium(II) complex using 1,10-phenanthroline-4-carboxylic acid as a ligand.

Materials:

-

Ru(bpy)₂Cl₂ (precursor complex)

-

1,10-phenanthroline-4-carboxylic acid

-

Ethanol/Water (3:1 v/v) solvent mixture

-

Nitrogen gas supply

-

Standard reflux apparatus

Methodology:

-

Reaction Setup (Inert Atmosphere is Key):

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ru(bpy)₂Cl₂ (1 equivalent) and 1,10-phenanthroline-4-carboxylic acid (1.1 equivalents).

-

Causality: Using a slight excess of the incoming ligand helps drive the reaction to completion.

-

Connect the apparatus to a nitrogen manifold. Purge the system with nitrogen for 15 minutes to remove oxygen, which can interfere with the Ru(II) complex.

-

-

Dissolution and Reflux:

-

Add 40 mL of the ethanol/water (3:1) solvent mixture to the flask via a cannula.

-

Causality: This solvent mixture is chosen for its ability to dissolve both the polar and non-polar reactants and facilitate the reaction at an elevated temperature.

-

Heat the reaction mixture to reflux (approximately 85-90°C) with vigorous stirring. The solution should change color from dark purple to a deep red-orange over time.

-

-

Reaction Monitoring (Self-Validating System):

-

Monitor the reaction progress using thin-layer chromatography (TLC) or UV-Vis spectroscopy.

-

A sample can be taken periodically. The disappearance of the starting material spot on TLC or the appearance of a new characteristic absorption peak in the UV-Vis spectrum (typically around 450 nm for such complexes) indicates product formation. The reaction is typically complete within 4-6 hours.

-

-

Isolation and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

-

Slowly add a saturated aqueous solution of KPF₆ to precipitate the complex as its hexafluorophosphate salt.

-

Causality: The PF₆⁻ anion is a large, non-coordinating counter-ion that induces the precipitation of the cationic ruthenium complex from the solution.

-

Collect the resulting solid by vacuum filtration, wash with cold water, and then a small amount of diethyl ether to remove any non-polar impurities.

-

-

Characterization:

-

Dry the solid product under vacuum.

-

Characterize the final complex using techniques such as ¹H NMR, Mass Spectrometry (ESI-MS), and UV-Vis spectroscopy to confirm its identity and purity.

-

Conclusion

1,10-Phenanthroline-4-carboxylic acid is far more than a simple derivative; it is a sophisticated chemical tool. Its rigid, chelating core combined with a versatile carboxylic acid handle provides an entry point into a vast chemical space. For professionals in drug development, materials science, and catalysis, this compound offers a reliable and functionalizable scaffold to build novel molecules with tailored properties, from targeted enzyme inhibitors and advanced MOFs to efficient catalysts and luminescent materials. Understanding its fundamental properties and synthetic accessibility is the first step toward unlocking its full potential in next-generation scientific innovation.

References

-

Chemical-Suppliers. 1,10-Phenanthroline-4-carboxylic acid | CAS 31301-27-6. [Link]

-

UCHEM. (2023, October 17). 31301-27-6 | 1,10-Phenanthroline-4-carboxylic acid. [Link]

-

SLP pharma. 1,10-phenanthroline-4-carboxylic acid,98%. [Link]

-

ResearchGate. The synthesis of 1,10-phenanthroline carboxylic acids compares.... [Link]

-

Royal Society of Chemistry. Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis. Organic Chemistry Frontiers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Mastering Heterocyclic Synthesis with 1,10-Phenanthroline-4-carboxylic Acid. [Link]

-

ResearchGate. (2019, October 16). 1,10‐Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal‐Organic Frameworks. [Link]

-

MDPI. (2024, March 18). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. [Link]

-

ResearchGate. (2025, August 5). Four coordination compounds constructed from 1,10-phenanthroline and semi-flexible and flexible carboxylic acids: Hydrothermal synthesis, optical properties and photocatalytic performance. [Link]

-

Wikipedia. 1,10-Phenanthroline. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Unlocking Material Innovation: The Role of Phenanthroline Carboxylic Acids. [Link]

-

Wikipedia. Transition metal complexes of 1,10-phenanthroline. [Link]

-

Sciencemadness Wiki. (2022, October 16). Phenanthroline. [Link]

-

CD Bioparticles. 1,10-Phenanthroline-5-carboxylic acid. [Link]

-

American Chemical Society. (2021, November 18). Direct C–H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations. [Link]

-

PubMed. (2017). The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. [Link]

Sources

- 1. Buy 1,10-Phenanthroline-4-carboxylic acid | 31301-27-6 [smolecule.com]

- 2. 1,10-Phenanthroline-4-carboxylic acid | CAS 31301-27-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 31301-27-6|1,10-Phenanthroline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. SLP pharma [slppharma.com]

- 5. alfachemic.com [alfachemic.com]

- 6. myuchem.com [myuchem.com]

- 7. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 8. 1,10-Phenanthroline-5-carboxylic acid | 630067-06-0 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

theoretical studies of 1,10-phenanthroline-4-carboxylic acid

An In-Depth Technical Guide to the Theoretical Investigation of 1,10-Phenanthroline-4-Carboxylic Acid

Introduction: A Molecule of Versatility and Potential

1,10-Phenanthroline-4-carboxylic acid (PCA), with the molecular formula C₁₃H₈N₂O₂, is a heterocyclic compound derived from 1,10-phenanthroline, a foundational bidentate ligand in coordination chemistry.[1][2] The introduction of a carboxylic acid group at the 4-position imbues the rigid, planar phenanthroline scaffold with enhanced functionality, making it a molecule of significant interest across diverse scientific disciplines. Its robust structure, combined with the dual capabilities of metal chelation via its nitrogen atoms and further interaction through the carboxyl group, positions PCA as a versatile building block in materials science, a potent ligand in catalysis, and a promising pharmacophore in drug development.[1][2][3]

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the intrinsic properties of PCA. As a senior application scientist, the focus is not merely on the results but on the underlying causality—why specific theoretical approaches are chosen and how they provide a predictive and validated understanding of the molecule's behavior at an atomic level. We will explore its structural, electronic, and spectroscopic characteristics, its potential for non-linear optical applications, and its interactions with metal ions and biological macromolecules, all through the lens of computational chemistry.

Part 1: The Computational Framework: From Theory to Prediction

The in-silico investigation of a molecule like PCA relies heavily on quantum chemical calculations, with Density Functional Theory (DFT) being the predominant method. DFT provides a robust balance between computational cost and accuracy for systems of this size, making it the workhorse for predicting a wide array of molecular properties.

Expertise in Method Selection: The choice of a specific functional and basis set within the DFT framework is critical and is dictated by the property being investigated. For ground-state geometry optimizations and vibrational frequencies, hybrid functionals like B3LYP are often employed.[4][5] For a more accurate description of electronic properties and non-covalent interactions, dispersion-corrected functionals or more modern functionals may be utilized. The basis set, such as cc-pVTZ or 6-311++G(d,p), determines the mathematical representation of the atomic orbitals and is chosen to ensure a sufficiently detailed description of the electron distribution.[4][5]

Protocol 1: Standard Computational Workflow for PCA Analysis

-

Geometry Optimization: The starting point is to find the lowest energy structure of the molecule. This is achieved by performing a full geometry optimization without symmetry constraints.

-

Frequency Calculation: A vibrational frequency analysis is then performed on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This calculation also yields the theoretical infrared (IR) spectrum.

-

Electronic Structure Analysis: Key electronic properties are derived from the optimized geometry, including the energies and distributions of the Frontier Molecular Orbitals (HOMO and LUMO).

-

Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) is used to simulate electronic excitations and predict the UV-Visible absorption spectrum.[6] For nuclear magnetic resonance (NMR) predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied.[5]

-

Property Calculation: Specific properties, such as non-linear optical hyperpolarizabilities, are calculated using dedicated computational protocols.

Caption: A typical DFT-based workflow for theoretical analysis of PCA.

Part 2: Molecular Geometry and Vibrational Signatures

The structural integrity of PCA is foundational to its function. Theoretical calculations predict a largely planar and rigid molecular framework, a feature inherited from the 1,10-phenanthroline core.[4] This planarity is crucial for applications involving intercalation into DNA or π-π stacking interactions in materials.

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a direct fingerprint of a molecule's functional groups. Theoretical frequency calculations allow for the precise assignment of experimental IR bands. For PCA, prominent theoretical and experimental bands correspond to the C=O stretching vibration of the carboxylic acid group (around 1700 cm⁻¹) and the O-H stretching vibrations.[1] Additionally, the aromatic C-C and C-N stretching vibrations of the phenanthroline backbone are key identifiable features.[1]

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| ~3400-3600 | O-H Stretch | Carboxylic acid hydroxyl group |

| ~3000-3100 | C-H Stretch | Aromatic C-H on the phenanthroline ring |

| ~1700-1750 | C=O Stretch | Carbonyl of the carboxylic acid group |

| ~1400-1600 | C=C/C=N Stretch | Aromatic ring vibrations of the phenanthroline core |

| Caption: Table of characteristic calculated vibrational frequencies for PCA. |

Part 3: Electronic Landscape and Spectroscopic Behavior

The electronic properties of PCA govern its reactivity, photophysical behavior, and interaction with other species. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In PCA, both the HOMO and LUMO are typically delocalized π-orbitals distributed across the conjugated phenanthroline ring system. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its first major electronic transition.

Caption: Conceptual diagram of Frontier Molecular Orbitals in PCA.

TD-DFT calculations are instrumental in predicting and interpreting the UV-Vis absorption spectrum.[6][7] The calculations reveal that the primary absorption bands in the UV region arise from π → π* electronic transitions localized on the phenanthroline core. These theoretical predictions provide a robust validation of experimental spectra and allow for a deeper understanding of the molecule's photophysical properties.

Furthermore, PCA can exist in multiple protonation states depending on the pH of its environment.[1] The carboxylic acid group is relatively acidic, with a predicted pKa around 1.63±0.30.[1] This tautomeric behavior significantly influences its electronic structure and, consequently, its binding and spectroscopic properties, a factor that must be considered in theoretical models.

Part 4: Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, such as optical switching and frequency conversion.[8] Organic molecules with large, conjugated π-electron systems, donor-acceptor groups, and high polarizability are prime candidates for NLO materials.

The planar, electron-rich phenanthroline core of PCA provides a suitable scaffold for NLO activity.[4] Theoretical calculations, particularly the computation of static and dynamic hyperpolarizabilities using DFT, are essential for screening and designing molecules with enhanced NLO responses. Studies on related phenanthroline derivatives have shown that they can exhibit significant hyperpolarizabilities.[4][9] The presence of the carboxylic acid group can further modulate these properties. The ability to predict NLO behavior computationally accelerates the discovery of new materials by allowing for the virtual screening of many candidate structures before undertaking complex synthesis and experimental characterization.[10]

Part 5: Reactivity and Biomolecular Interactions

Metal Ion Chelation

A defining characteristic of PCA is its ability to act as a chelating agent, forming stable complexes with a wide range of metal ions.[1][2][5] The two nitrogen atoms of the phenanthroline ring form a classic bidentate "pincer" that coordinates with metal centers.[5] The carboxylic acid group can act as an additional binding site, potentially leading to stronger or more complex coordination geometries compared to unsubstituted 1,10-phenanthroline.[1]

Theoretical modeling is used to:

-

Predict the geometry of the resulting metal complexes.[3][11]

-

Calculate the binding energies to assess the stability of the complexes.

-

Analyze the changes in electronic structure upon coordination, which is crucial for understanding the catalytic or photophysical properties of the complex.[7][12]

Interaction with DNA

The planar aromatic structure of the phenanthroline ring makes it an ideal candidate for interacting with DNA, a key target in the development of anticancer agents.[2][13] Theoretical studies, often in conjunction with experimental methods like FRET-based melting assays and circular dichroism, are vital for understanding the nature of this interaction.[13]

Computational docking and molecular dynamics simulations can model how PCA and its metal complexes bind to DNA. The two primary non-covalent binding modes are:

-

Intercalation: The planar phenanthroline ring inserts itself between the base pairs of the DNA double helix.

-

Groove Binding: The molecule fits into the minor or major groove of the DNA helix.

These theoretical models help predict the preferred binding mode, identify key stabilizing interactions (e.g., hydrogen bonds, van der Waals forces), and rationalize the compound's biological activity.[14][15]

Caption: Theoretical binding modes of PCA with DNA.

Conclusion and Future Outlook

Theoretical studies, grounded in the principles of quantum mechanics, provide indispensable insights into the fundamental properties of 1,10-phenanthroline-4-carboxylic acid. They serve as a powerful predictive tool that complements and guides experimental research. From optimizing molecular structure and assigning spectroscopic signatures to predicting reactivity and modeling complex biomolecular interactions, computational chemistry offers a detailed, atomistic view that is often inaccessible through experimentation alone.

Future theoretical work will likely focus on more complex systems, such as modeling the behavior of PCA-functionalized metal-organic frameworks (MOFs) for catalysis or gas storage, simulating the dynamic interactions of its metal complexes within cellular environments for drug development, and employing machine learning techniques to accelerate the discovery of new phenanthroline derivatives with tailored electronic and biological properties. The synergy between advanced computational methods and experimental validation will continue to unlock the full potential of this versatile molecule.

References

-

Nycz, J. E., et al. (2025, June). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. ResearchGate. Available at: [Link]

-

Nycz, J. E., et al. (2024, March 18). Synthesis and spectroscopic characterization of selected water-soluble ligands based on 1,10-phenanthroline core. Molecules. Available at: [Link]

-

MDPI. (n.d.). DNA Interactions and Biological Activity of 2,9-Disubstituted 1,10-Phenanthroline Thiosemicarbazone-Based Ligands and a 4-Phenylthiazole Derivative. Available at: [Link]

-

Gebreyohannes, B. G., et al. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry. Available at: [Link]

-

Cigan, A., et al. (n.d.). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. Available at: [Link]

-

Wang, C.-C., et al. (2015, April 18). Four coordination compounds constructed from 1,10-phenanthroline and semi-flexible and flexible carboxylic acids: Hydrothermal synthesis, optical properties and photocatalytic performance. ResearchGate. Available at: [Link]

-

MDPI. (2024, March 18). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Available at: [Link]

-

Papp, T., et al. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. MDPI. Available at: [Link]

-

Baskaran, S., et al. (2019, March 11). Synthesis, DFT analysis and DNA studies, cytotoxicity and luminescence properties of a dinuclear copper(II) complex with 1,10-phenanthroline and 4-aminobenzoate. ResearchGate. Available at: [Link]

-

Asadpour, L., et al. (n.d.). Studying the interaction between the new neodymium (Nd) complex with the ligand of 1,10-phenanthroline with FS-DNA and BSA. PubMed Central. Available at: [Link]

-

Hussain, A., et al. (2013, October). Effect of 1,10-phenanthroline on DNA binding, DNA cleavage, cytotoxic and lactate dehydrogenase inhibition properties of Robson type macrocyclic dicopper(II) complex. ResearchGate. Available at: [Link]

-

Colombo, M., et al. (2019, October 16). 1,10‐Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal‐Organic Frameworks. ResearchGate. Available at: [Link]

-

Prasad, G. K., et al. (2025, August 7). Synthesis, characterization, second and third order non-linear optical properties and luminescence properties of 1,10-phenanthroline-2,9-di(carboxaldehyde phenylhydrazone) and its transition metal complexes. ResearchGate. Available at: [Link]

-

Carlucci, C., et al. (2022, October 18). Luminescent 1,10-Phenanthroline -Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties. Semantic Scholar. Available at: [Link]

-

Liu, G.-F., et al. (2025, August 7). A Cu(II) coordination compound constructed by mixed ligands of 1,10-phenanthroline and carboxylic acid: Synthesis, characterization and Hirshfeld surface analysis. ResearchGate. Available at: [Link]

-

Sun, Y., et al. (n.d.). The Synthesis, Structural Characterization, and DFT Calculation of a New Binuclear Gd(III) Complex with 4-Aacetylphenoxyacetic Acid and 1,10-Phenanthroline Ligands and Its Roles in Catalytic Activity. MDPI. Available at: [Link]

-

Khan, I., et al. (2023, April 27). Structures, Characterization and DFT Studies of Four Novel Nickel Phenanthroline Complexes. MDPI. Available at: [Link]

-

Johns Hopkins University Applied Physics Laboratory. (n.d.). MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Available at: [Link]

Sources

- 1. Buy 1,10-Phenanthroline-4-carboxylic acid | 31301-27-6 [smolecule.com]

- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. secjhuapl.edu [secjhuapl.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Studying the interaction between the new neodymium (Nd) complex with the ligand of 1,10-phenanthroline with FS-DNA and BSA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

coordination chemistry of 1,10-phenanthroline-4-carboxylic acid

An In-Depth Technical Guide to the Coordination Chemistry of 1,10-Phenanthroline-4-Carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

1,10-Phenanthroline-4-carboxylic acid (phen-COOH) stands as a uniquely versatile ligand in modern coordination chemistry. It ingeniously combines the rigid, planar, and potent N,N'-chelating framework of 1,10-phenanthroline with a strategically positioned carboxylate group. This dual-functionality unlocks a rich and diverse coordination landscape, enabling its use as a simple bidentate chelator, a bridging unit for constructing polynuclear arrays and metal-organic frameworks (MOFs), and as a functional anchor for surface immobilization. Its complexes exhibit a wide array of fascinating properties, including intense luminescence, significant biological activity, and catalytic prowess. This guide provides a comprehensive exploration of the synthesis, coordination behavior, and application of phen-COOH, offering field-proven insights and detailed protocols for researchers in inorganic chemistry, materials science, and drug development.

The Ligand: Structure, Synthesis, and Significance

The parent molecule, 1,10-phenanthroline (phen), is a cornerstone ligand in coordination chemistry, renowned for its ability to form highly stable complexes with a vast range of metal ions due to the chelate effect and its π-acceptor capabilities.[1][2] The introduction of a carboxylic acid moiety at the 4-position fundamentally enhances its utility. This functionalization does not significantly alter the primary N,N'-chelating pocket but introduces a secondary, pH-responsive binding site (the carboxylate group). This allows for more intricate and functional supramolecular structures.[3]

Synthesis of 1,10-Phenanthroline-4-Carboxylic Acid

The synthesis of phen-COOH and its derivatives can be challenging, often involving multi-step transformations under harsh conditions.[4] A common and effective strategy involves the palladium-catalyzed alkoxycarbonylation of a brominated phenanthroline precursor, followed by hydrolysis.

The causality behind this choice of methodology lies in the reliability and relative mildness of palladium-catalyzed cross-coupling reactions for C-C bond formation on heteroaromatic systems. The initial bromination of the phenanthroline core provides a reactive handle, and the subsequent carbonylation introduces the desired carboxyl functional group in a controlled manner.

Caption: General synthetic workflow for 1,10-phenanthroline-4-carboxylic acid.

Coordination Chemistry: Modes and Influencing Factors

The true elegance of phen-COOH lies in its multifaceted coordination behavior. The interplay between the hard N,N' donor site and the versatile carboxylate group (which contains both hard oxygen donors) allows for a variety of binding modes.

Key Factors Influencing Coordination:

-

pH: The pH of the reaction medium is the most critical variable. At low pH, the carboxylic acid is protonated (-COOH) and generally non-coordinating. As the pH increases above the ligand's pKa (~3-4), it deprotonates to the carboxylate (-COO⁻), which becomes an active coordination site.

-